1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-13-6-3-2-5-12(13)18-16(20)17-11-14(22-9-8-19)15-7-4-10-23-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLDBBBCDCXPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-thiophen-2-yl ethanol with ethylene oxide to form 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethanol.
Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ether derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea exhibit significant antiviral properties. In particular, derivatives have shown effectiveness against various viruses, including HIV and other retroviruses. For instance, studies have demonstrated that related compounds can inhibit viral replication at low concentrations, suggesting potential for development as antiviral agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study focusing on urea derivatives revealed that certain structural modifications enhance their ability to inhibit cancer cell proliferation. The presence of the thiophene group is particularly noted for contributing to cytotoxic activity against specific cancer lines .
Polymer Chemistry
In materials science, the compound's unique structure allows it to serve as an intermediate in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers derived from similar urea compounds exhibit improved performance in various applications, including coatings and adhesives .
Sensor Development
The compound's chemical characteristics make it suitable for developing chemosensors. Its ability to interact with specific ions or molecules can be harnessed to create sensitive detection systems for environmental monitoring or biomedical applications .
Pesticide Development
This compound has potential applications as a pesticide. Studies have indicated that derivatives of thiophene-containing ureas can act as effective fungicides and herbicides. The mechanism often involves disrupting metabolic pathways in target pests or pathogens, leading to their inhibition or death .
Data Summary Table
Case Studies
- Antiviral Research : A study conducted by Zhang et al. demonstrated that a series of urea derivatives exhibited potent antiviral activity against resistant strains of HIV. The optimization of hydrophilicity was crucial for enhancing bioavailability and efficacy.
- Polymer Application : Research published in Materials Chemistry highlighted the successful incorporation of thiophene-based urea into polymer matrices, resulting in materials with superior thermal stability and mechanical strength.
- Agricultural Efficacy : In agricultural trials, a derivative of the compound was tested against common fungal pathogens in crops, showing a significant reduction in disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and thiophene groups can facilitate binding to biological macromolecules, while the urea moiety can form hydrogen bonds, enhancing its interaction with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Urea Derivatives
The following compounds, derived from the evidence, share structural motifs with the target molecule and highlight key differences:
Table 1: Structural Comparison of Urea Derivatives
Key Differences and Implications
Substituent Position and Electronic Effects
- Methoxy Group Orientation : The target compound’s 2-methoxyphenyl group (ortho-substitution) may introduce steric hindrance and alter hydrogen-bonding capacity compared to the 4-methoxyphenyl (para-substitution) in and . Para-substitution typically enhances resonance stabilization, whereas ortho-substitution can disrupt planarity .
- Aromatic Heterocycles : The thiophene ring in the target compound contributes sulfur-based electron-richness, contrasting with the pyrrole (nitrogen-containing) in and the thiadiazole (sulfur- and nitrogen-rich) in . Thiophene’s lower polarity may enhance membrane permeability compared to pyrrole or thiadiazole .
Hydrophilicity and Conformational Flexibility
- The 2-hydroxyethoxyethyl chain in the target compound introduces a hydrophilic segment absent in –3. This could improve aqueous solubility compared to the rigid aromatic or heterocyclic backbones in analogues .
- By contrast, compounds with rigid heterocycles (e.g., thiadiazole in ) may exhibit restricted rotation, favoring specific interactions .
Biological Activity
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea, a compound with a unique molecular structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a urea functional group linked to a thiophene ring and a hydroxyethoxy side chain. The general synthesis pathway involves several steps:
- Formation of the Urea Linkage : The urea bond is formed through the reaction of isocyanates with amines.
- Introduction of the Thiophene Ring : This can be achieved via a Suzuki coupling reaction, integrating thiophene derivatives.
- Attachment of Hydroxyethoxy Group : The hydroxyethoxy moiety is typically introduced through etherification reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas:
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:
- A related compound demonstrated GI50 values (concentration required to inhibit cell growth by 50%) as low as 25.1 µM across various cancer cell lines, including lung and breast cancers .
- Another study reported that derivatives of urea showed selective activity against specific cancer types, suggesting that structural modifications can enhance efficacy .
Antimicrobial Activity
This compound has shown promising antimicrobial properties:
- Compounds in the same family have been reported to possess antibacterial and antifungal activities with MIC (Minimum Inhibitory Concentration) values ranging from 1.9 to 125 µg/mL .
- The presence of the thiophene ring is believed to contribute to enhanced membrane permeability, facilitating better interaction with microbial targets .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The urea group can interact with active sites on enzymes, modulating their activity.
- Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, influencing gene expression and cellular responses.
- Antioxidant Activity : Some derivatives have shown potential in reducing oxidative stress markers, which is critical in cancer therapy .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antitumor Activity : A study evaluated a series of thio-urea derivatives for their anticancer properties. One compound exhibited an IC50 value of 140 nM against GSK-3β, indicating strong inhibitory action relevant to cancer progression .
- Antimicrobial Efficacy : Another investigation into urea derivatives demonstrated significant antimicrobial effects against Gram-positive bacteria, outperforming standard antibiotics .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
